molecular formula C27H30N4O5S B5146183 ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B5146183
M. Wt: 522.6 g/mol
InChI Key: IWNNNMDGGSGDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a nitrobenzamido group, and an ethylthiophene carboxylate group

Preparation Methods

The synthesis of ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of Benzylpiperazine: Benzylpiperazine is synthesized by reacting piperazine with benzyl chloride under basic conditions.

    Nitration of Benzamide: The benzamide derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.

    Coupling Reaction: The benzylpiperazine and nitrated benzamide are coupled under appropriate conditions to form the intermediate compound.

    Thienyl Carboxylation: The intermediate is then reacted with ethylthiophene-3-carboxylate in the presence of a coupling agent to yield the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), sodium hydroxide, and hydrochloric acid. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial for its potential therapeutic effects in neurodegenerative diseases.

Comparison with Similar Compounds

ETHYL 2-[4-(4-BENZYLPIPERAZIN-1-YL)-3-NITROBENZAMIDO]-5-ETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-[[4-(4-benzylpiperazin-1-yl)-3-nitrobenzoyl]amino]-5-ethylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O5S/c1-3-21-17-22(27(33)36-4-2)26(37-21)28-25(32)20-10-11-23(24(16-20)31(34)35)30-14-12-29(13-15-30)18-19-8-6-5-7-9-19/h5-11,16-17H,3-4,12-15,18H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWNNNMDGGSGDCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC(=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.